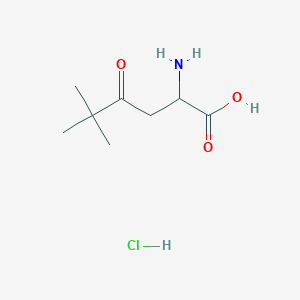

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-5,5-dimethyl-4-oxohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(2,3)6(10)4-5(9)7(11)12;/h5H,4,9H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZUFWWECUCQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride typically involves the reaction of 5,5-dimethyl-4-oxohexanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amino acids.

Scientific Research Applications

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1165901-09-6 (free acid form)

- Molecular Formula: C₈H₁₅NO₃ (free acid), C₈H₁₄NO₃·HCl (hydrochloride)

- Storage: Not specified; likely requires dry, cool conditions due to hydrolytic sensitivity.

CymitQuimica lists it as discontinued , while the (2S)-enantiomer is temporarily out of stock .

Comparison with Structurally Similar Compounds

2-(3-Aminothiolan-3-yl)acetic Acid Hydrochloride

This compound shares structural similarities as an amino acid hydrochloride derivative. However, its cyclic thiolane ring distinguishes it from the linear hexanoic acid backbone of the target compound.

The discontinued status of both compounds suggests challenges in synthesis, stability, or market demand .

N-Hetaryl Amides of 2-(2-(Diarylmethylene)hydrazono)-5,5-dimethyl-4-oxohexanoic Acid

These derivatives, synthesized via decyclization reactions, incorporate hydrazono and diarylmethylene groups into the parent structure. highlights their analgesic and antimicrobial activity, implying that functionalization enhances bioactivity compared to the parent compound.

The derivatives’ enhanced activity underscores the importance of functional group additions in drug discovery .

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic Acid

This enantiomer of the target compound differs only in stereochemistry. 209.67 g/mol for the hydrochloride).

The (2S)-enantiomer’s scarcity highlights challenges in enantiomer-specific synthesis and storage.

Research Implications and Gaps

- Structural Modifications: Adding functional groups (e.g., hydrazono) to the parent compound enhances bioactivity .

- Stereochemistry : The (2S)-enantiomer’s scarcity suggests a need for improved enantioselective synthesis methods .

- Commercial Challenges : Discontinuation of the hydrochloride salt and enantiomer indicates supply chain or stability issues .

Future studies should focus on optimizing synthesis pathways, evaluating enantiomer-specific bioactivity, and exploring derivative libraries for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.